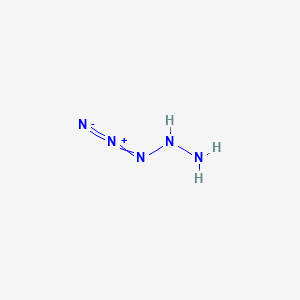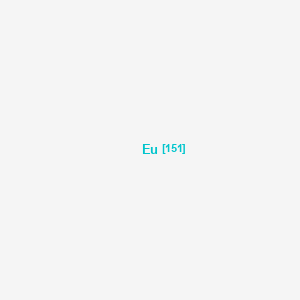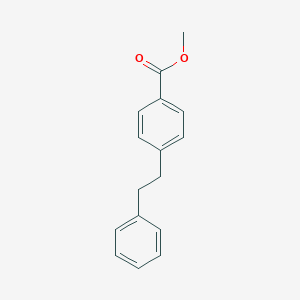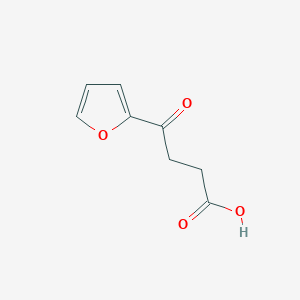
4-(Furan-2-yl)-4-oxobutanoic acid
Übersicht
Beschreibung
4-(Furan-2-yl)-4-oxobutanoic acid is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Wirkmechanismus
Target of Action
Furan derivatives have been found to demonstrate antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . These targets play a crucial role in various infections and diseases.
Mode of Action
Furan derivatives are known to interact with their targets, leading to changes that inhibit the growth of the target organisms
Biochemical Pathways
Furan derivatives are known to interfere with the normal functioning of their target organisms, leading to their antimicrobial effects . The downstream effects of these interactions can include the inhibition of growth and reproduction of the target organisms.
Result of Action
Furan derivatives have been found to exhibit antimicrobial activity, suggesting that they may lead to the death or inhibition of growth of their target organisms .
Vorbereitungsmethoden
4-(Furan-2-yl)-4-oxobutanoic acid can be synthesized through several methods. One common synthetic route involves the condensation of furfural with malonic acid in the presence of a base, followed by decarboxylation. Another method includes the reaction of furan-2-carboxylic acid with acetic anhydride and a catalyst to form the desired product . Industrial production methods often involve the use of biomass-derived furfural as a starting material, which is then subjected to various chemical transformations to yield this compound .
Analyse Chemischer Reaktionen
4-(Furan-2-yl)-4-oxobutanoic acid undergoes a variety of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-yl)-4-oxobutanoic acid has numerous applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
4-(Furan-2-yl)-4-oxobutanoic acid can be compared with other furan derivatives such as furan-2-carboxylic acid and furan-2,5-dicarboxylic acid. While all these compounds share the furan ring structure, this compound is unique due to the presence of a ketone group at the fourth position, which imparts distinct reactivity and properties . Similar compounds include:
- Furan-2-carboxylic acid
- Furan-2,5-dicarboxylic acid
- 4-(3-Fluoro-4-methoxyphenyl)-4-(furan-2-yl)butan-2-one
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-2,5H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIZXFWNDLSDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395622 | |
| Record name | 4-(furan-2-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10564-00-8 | |
| Record name | 4-(furan-2-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-5-methylthiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)
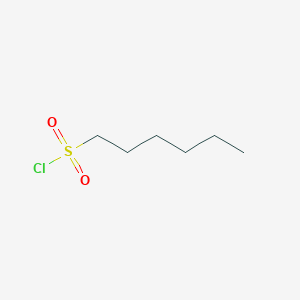
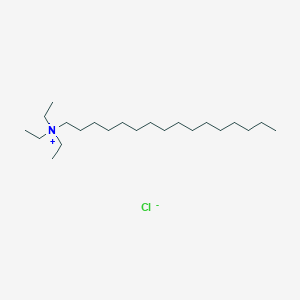
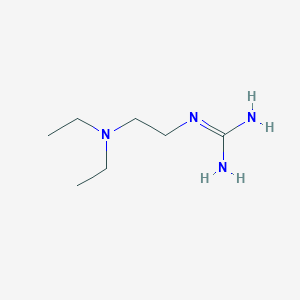
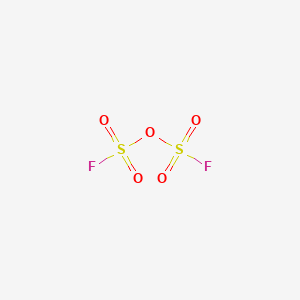
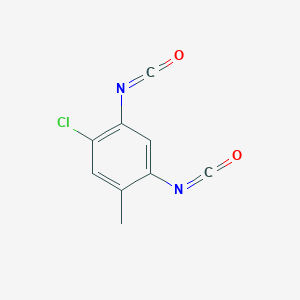
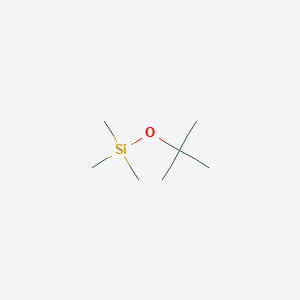
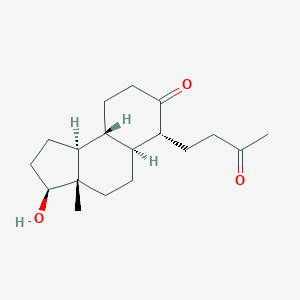
![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)
